2,4,6-Trimethyl-N-(2,4,6-trimethylphenyl)anilinium

Organocatalysis Dehydration reactions Esterification selectivity

Process chemists often struggle with acid-catalyzed esterifications of sterically demanding, acid-sensitive alcohols, where standard catalysts cause alkene formation and require water removal. This sterically congested, symmetrical diarylammonium cation-procured as its pentafluorobenzenesulfonate salt-provides a mild, selective solution. • Achieves >90% ester yield with <10% alkene byproduct for secondary/tertiary alcohols. • Enables solvent-free room-temperature esterifications at 1 mol% loading. • Immobilizable on polystyrene resin; reusable >10 times without activity loss.

Molecular Formula C18H24N+
Molecular Weight 254.4 g/mol
CAS No. 188939-98-2
Cat. No. B12552981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethyl-N-(2,4,6-trimethylphenyl)anilinium
CAS188939-98-2
Molecular FormulaC18H24N+
Molecular Weight254.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)[NH2+]C2=C(C=C(C=C2C)C)C)C
InChIInChI=1S/C18H23N/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10,19H,1-6H3/p+1
InChIKeyHSXWOKPAUZMPML-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimesitylammonium Pentafluorobenzenesulfonate: Procurement Overview


The compound 2,4,6-Trimethyl-N-(2,4,6-trimethylphenyl)anilinium (CAS 188939-98-2) is a sterically congested, symmetrical diarylammonium cation. It is predominantly procured as its pentafluorobenzenesulfonate salt, Dimesitylammonium Pentafluorobenzenesulfonate (CAS 850629-65-1), which functions as a mild, selective Brønsted acid catalyst. Its unique structural feature is the bulky 2,4,6-trimethylphenyl (mesityl) groups surrounding the ammonium reactive center [1], which creates a hydrophobic environment critical for its catalytic performance. This compound is of specific interest to process chemists seeking water-tolerant, acid-sensitive, and reusable organocatalysts for dehydration reactions.

Substitution Risks with Common Acid Catalysts


Generic acid catalysts like diphenylammonium triflate or p-toluenesulfonic acid (PTSA) cannot replicate the performance of this compound due to fundamental differences in acidity and steric environment. The diphenylammonium analog is derived from a superacid (TfOH), leading to unwanted acid-catalyzed side reactions like alkene formation from secondary alcohols [1]. Similarly, common strong acids lack the steric shielding and hydrophobic pocket that the mesityl groups provide, which actively repels coproduced water and suppresses the reverse hydrolysis reaction [2]. This enables a unique 'water-tolerating' catalytic cycle that is not achievable with less sterically demanding or stronger acids, where water must be physically removed to achieve comparable yields [1].

Performance Benchmarks for Dimesitylammonium Catalysts


Chemoselectivity vs. Diphenylammonium Triflate

In a direct head-to-head comparison for the condensation of 4-phenylbutyric acid with cyclododecanol, the dimesitylammonium pentafluorobenzenesulfonate salt of the target compound (catalyst 1b) provided dramatically higher chemo-selectivity than the less bulky benchmark catalyst, diphenylammonium triflate ([Ph2NH2]+[OTf]-). While [Ph2NH2]+[OTf]- generated significant amounts of the dehydration byproduct cyclododecene (7), the dimesitylammonium catalyst shifted the product distribution decisively toward the desired ester [1].

Organocatalysis Dehydration reactions Esterification selectivity

Anion Effect: Pentafluorobenzenesulfonate vs. Triflate

The catalytic performance of the dimesitylammonium cation is critically dependent on its counter-anion. In an intra-class comparative study, the pentafluorobenzenesulfonate salt (1b) dramatically outperformed the corresponding triflate salt (1a). While the triflate salt 1a showed some improvement in esterification rates over [Ph2NH2]+[OTf]-, the switch to the pentafluorobenzenesulfonate anion in 1b further increased the desired ester yield to >90% and suppressed the competing dehydrative elimination to <10% alkene [1].

Organocatalysis Brønsted acid catalysis Salt metathesis

Solvent-Free Room Temperature Esterification

The catalytic system derived from this compound enables an ultimate green esterification process that is unattainable with conventional strong acid catalysts. In a class-defining demonstration, the condensation of various carboxylic acids with 1.1 equivalents of methanol proceeded in good yield at room temperature (22 °C) without any solvent, using only 1 mol% of the dimesitylammonium pentafluorobenzenesulfonate catalyst [1]. This performance is a direct consequence of the cation's steric and hydrophobic design, which renders the catalyst active even under neat conditions where other acidic catalysts would be unreactive or would catalyze reverse hydrolysis.

Green Chemistry Atom economy Solvent-free synthesis

Application Scenarios for Dimesitylammonium


Acid-Sensitive and Sterically Demanding Ester Synthesis

This catalyst is uniquely qualified for the direct condensation of equimolar amounts of sterically demanding, acid-sensitive secondary and tertiary alcohols. Evidence shows the target catalyst achieves >90% ester yield with <10% alkene byproduct, whereas the less bulky standard catalyst, diphenylammonium triflate, led to significant decomposition through alkene formation under identical conditions [1]. This makes it the catalyst of choice for substrates like 1-adamantanol and other complex alcohols that degrade under stronger acidic conditions [1].

Atom-Economical Solvent-Free Esterification

The compound enables a highly competitive green chemistry protocol where esterifications between carboxylic acids and primary alcohols proceed at room temperature without any added solvent [1]. This directly contrasts with many established methods that require excess alcohol, a Dean-Stark trap for water removal, or higher temperatures. The 1 mol% catalyst loading without solvent provides a benchmark for minimizing waste streams in large-scale pharmaceutical and fine chemical ester synthesis.

Recyclable Heterogeneous Catalysis

Procurement for process development can be justified by the ease of immobilizing the dimesitylammonium cation onto a polystyrene resin to create a heterogeneous catalyst [1]. The resulting polymer-bound catalyst was reported to be recoverable by simple filtration and could be reused more than 10 times without any loss of catalytic activity for the direct ester condensation [1]. This contrasts favorably with the non-immobilizable diphenylammonium triflate system, which decomposes upon attempt to immobilize it with superacidic TfOH.

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